1-(2-Bromo-6-methylbenzoyl)pyrrolidine
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Overview
Description
1-(2-Bromo-6-methylbenzoyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound features a bromine atom and a methyl group attached to a benzoyl moiety, which is further connected to a pyrrolidine ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(2-Bromo-6-methylbenzoyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-methylbenzoic acid and pyrrolidine.
Activation of Carboxylic Acid: The carboxylic acid group of 2-bromo-6-methylbenzoic acid is activated using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to form the corresponding acyl chloride.
Acylation Reaction: The acyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine (Et₃N) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-6-methylbenzoyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-6-methylbenzoyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Industrial Chemistry: The compound is utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-methylbenzoyl)pyrrolidine involves its interaction with specific molecular targets. The bromine atom and the benzoyl moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pyrrolidine ring enhances the compound’s stability and bioavailability, allowing it to effectively exert its effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-Bromo-6-methylbenzoyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-Chloro-6-methylbenzoyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(2-Bromo-4-methylbenzoyl)pyrrolidine: The position of the methyl group is different, which can influence the compound’s chemical properties and interactions.
1-(2-Bromo-6-methylbenzoyl)piperidine: Contains a six-membered piperidine ring instead of a five-membered pyrrolidine ring, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
(2-bromo-6-methylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-5-4-6-10(13)11(9)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNAWVIKRNIUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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